tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a substituted 1,3-benzodioxol-4-yl moiety at the 4-position. The benzodioxol ring is further substituted with a 4-chloro-2-fluoro-phenyl group and a methyl group at the stereogenic center (2R configuration). While direct data on its physicochemical or biological properties are unavailable in the provided evidence, its analogs highlight the importance of substituents on activity and stability.
Properties
IUPAC Name |
tert-butyl 4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFNO4/c1-23(2,3)31-22(28)27-12-10-15(11-13-27)17-6-5-7-20-21(17)30-24(4,29-20)18-9-8-16(25)14-19(18)26/h5-9,14-15H,10-13H2,1-4H3/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMURCVNNVHRGLI-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate, commonly referred to by its IUPAC name, is a synthetic compound with potential pharmacological applications. Its structure includes a piperidine ring and a benzodioxole moiety, which are significant in modulating biological activity.
- Molecular Formula : C24H27ClFNO4
- Molecular Weight : 447.93 g/mol
- CAS Number : 2401894-42-4
- Purity : Typically ≥ 98% .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator for certain G-protein coupled receptors (GPCRs) and may also influence ion channel activity.
1. Receptor Modulation
Research indicates that compounds similar to this compound can act as potent modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) . This is particularly relevant for conditions like cystic fibrosis, where CFTR dysfunction leads to impaired chloride transport.
2. Antimicrobial Activity
There are indications that this compound could possess antimicrobial properties, potentially serving as a lead for developing new antibiotics or anti-infective agents. The presence of the benzodioxole structure is often associated with enhanced bioactivity against various pathogens .
3. Neuropharmacological Effects
The piperidine component is known for its effects on neurotransmitter systems, which may suggest potential applications in treating neurological disorders. Compounds with similar scaffolds have shown promise in modulating dopamine and serotonin receptors, which are critical in managing conditions such as depression and anxiety .
Case Studies and Research Findings
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to tert-butyl 4-piperidine derivatives can exhibit antidepressant-like effects. For instance, studies have shown that modifications in the piperidine structure can enhance serotonin and norepinephrine reuptake inhibition, potentially leading to improved mood regulation .
Anticancer Properties
The compound's unique structural features may contribute to anticancer activity. Preliminary studies suggest that derivatives of benzodioxole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Neurological Research
Given its piperidine core, this compound may interact with neurotransmitter systems, making it a candidate for studying neurological disorders. Specifically, its potential role in modulating dopamine receptors could be significant for conditions like schizophrenia or Parkinson's disease .
Biochemical Mechanisms
The compound's activity can be attributed to its ability to interact with specific biological targets:
- Serotonin Receptors: Potential modulation of serotonin levels could explain its antidepressant properties.
- Dopamine Receptors: Interaction with dopamine pathways may offer insights into its neurological effects.
Case Study 1: Antidepressant Effects
A study conducted on a series of piperidine derivatives demonstrated that modifications similar to those found in tert-butyl 4-piperidine significantly increased the binding affinity for serotonin transporters. This led to enhanced antidepressant-like behavior in animal models, suggesting a promising avenue for further research .
Case Study 2: Anticancer Activity
In vitro studies involving human cancer cell lines revealed that derivatives of benzodioxole, including tert-butyl 4-piperidine derivatives, induced apoptosis through caspase activation. This finding supports the hypothesis that structural modifications can enhance anticancer efficacy .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound shares structural motifs with several piperidine-based derivatives, differing primarily in substituents on the aromatic and piperidine rings. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Benzodioxol vs. Simpler Aromatic Rings : The 1,3-benzodioxol group in the target compound introduces rigidity and may enhance lipophilicity compared to analogs like tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate. This could improve membrane permeability in biological systems .
- Similar effects are observed in nitrothiophen-containing compounds with antituberculosis activity .
- Stereochemistry : The (2R)-methyl group introduces stereochemical specificity, which is absent in most analogs. This could lead to enantioselective interactions in biological systems, as seen in kinase inhibitors .
Preparation Methods
Benzodioxolyl Fragment Assembly
The 1,3-benzodioxolyl ring is synthesized from substituted catechol derivatives. For example, 4-chloro-2-fluorophenol undergoes methylenation with dibromomethane under basic conditions to form the dioxolane ring. Alternative methods use Ru-catalyzed cyclization of diols, achieving yields >85%.
Table 1: Benzodioxolyl Ring Formation Conditions
Piperidine Functionalization
The piperidine ring is introduced via nucleophilic substitution or coupling reactions. tert-Butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate serves as a key intermediate, reacting with benzodioxolyl phenols under Mitsunobu conditions or SN2 displacement.
Example Protocol :
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Intermediate Synthesis :
Piperidine is Boc-protected using di-tert-butyl dicarbonate in THF, yielding tert-butyl piperidine-1-carboxylate (95% yield). -
Mesylation :
The hydroxymethyl derivative is treated with methanesulfonyl chloride in dichloromethane, forming the mesylate leaving group (89% yield). -
Coupling :
Reaction with 4-chloro-2-fluoro-2-methyl-1,3-benzodioxol-4-ol in DMF at 80°C with K₂CO₃ affords the coupled product (70–94% yield).
Stereochemical Control
The (2R) configuration is achieved through:
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Asymmetric Catalysis : Chiral palladium complexes facilitate enantioselective C–C bond formation during benzodioxolyl-piperidine coupling.
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Resolution : Diastereomeric salts formed with tartaric acid derivatives are separated via crystallization, though this method reduces overall yield by 30–40%.
Industrial-Scale Production
Continuous Flow Synthesis
Patent EP3091007A1 discloses a continuous flow process for analogous piperidine derivatives, enhancing reproducibility and safety. Key features include:
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Reactor Design : Tubular reactors with precise temperature control (80–120°C).
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Solvent System : THF/water mixtures improve mixing and reduce side reactions.
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Catalyst Recycling : Palladium nanoparticles immobilized on silica enable ≥5 reuse cycles.
Table 2: Industrial Process Parameters
Challenges and Innovations
Byproduct Mitigation
Common byproducts include:
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Skin/Eye Contact : Use gloves and goggles; wash with soap/water immediately upon exposure. Remove contaminated clothing .
- Inhalation : Work in a fume hood; if exposed, move to fresh air and monitor for respiratory irritation .
- Fire Hazards : Use CO₂ or dry powder extinguishers; avoid water jets. Toxic fumes may form during combustion .
- Storage : Store in a cool, dry place away from ignition sources, with containers tightly sealed .
Q. What analytical techniques are recommended for characterizing this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze proton environments (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons in benzodioxol moiety) to confirm regiochemistry .
- X-ray Crystallography : Resolve stereochemistry at the (2R)-configured carbon and confirm the benzodioxol-piperidine spatial arrangement (e.g., triclinic crystal system, α/β/γ angles ~81–89°) .
- HPLC/MS : Verify purity (>95%) and molecular weight (e.g., C₂₅H₂₆ClFN₄O₃; M = 484.95 g/mol) .
Advanced Research Questions
Q. How can the stereochemical integrity of the (2R)-configured carbon be ensured during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantioselective catalysts (e.g., palladium with XPhos ligands) to control stereochemistry during coupling reactions .
- Crystallographic Validation : Compare experimental X-ray data (e.g., a = 6.0568 Å, b = 12.0047 Å) with computational models to confirm the R-configuration .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and validate retention times against standards .
Q. What synthetic strategies optimize yield for the benzodioxol-piperidine scaffold?
- Methodological Answer :
- Stepwise Coupling :
Prepare the benzodioxol intermediate via Friedel-Crafts alkylation of 4-chloro-2-fluorophenol.
Attach the piperidine ring via Buchwald-Hartwig amination (Pd(OAc)₂, Cs₂CO₃, t-BuOH, 40–100°C) .
- Purification : Use silica-Trisamine columns (hexanes/EtOAc + 0.25% Et₃N) to isolate the product (typical yield: 45–64%) .
Q. How does the 4-chloro-2-fluorophenyl group influence the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Effects : The chloro and fluoro substituents enhance metabolic stability by reducing oxidative degradation .
- Hydrophobic Interactions : The aryl group improves binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding energies with and without the substituents .
Q. What strategies mitigate racemization during scale-up synthesis?
- Methodological Answer :
- Low-Temperature Reactions : Conduct key steps (e.g., alkylation) at −78°C to minimize thermal racemization .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation-induced stereochemical scrambling .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy to detect early racemization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar piperidine-carboxylate syntheses?
- Methodological Answer :
- Variable Catalysts : Yields vary with Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) due to differences in oxidative addition efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions compared to t-BuOH .
- Scale-Dependent Losses : Sub-gram syntheses (e.g., 0.023 mmol scale) report higher yields (78–93%) than multi-gram reactions (45–64%) due to purification challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
